6,7-dimethoxy-3-(2-oxo-2-phenylethyl)-2-benzofuran-1(3H)-one
Description
Properties
IUPAC Name |
6,7-dimethoxy-3-phenacyl-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-21-14-9-8-12-15(23-18(20)16(12)17(14)22-2)10-13(19)11-6-4-3-5-7-11/h3-9,15H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHZPRZNAVIWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-(2-oxo-2-phenylethyl)-2-benzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxylation of the benzofuran core is usually carried out using methanol and a strong acid like sulfuric acid or a base like sodium methoxide.
Attachment of the Phenylethyl Ketone Moiety: This step involves the Friedel-Crafts acylation of the methoxylated benzofuran with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-3-(2-oxo-2-phenylethyl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the benzofuran core or the phenylethyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral media).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 6,7-dimethoxy-3-(2-oxo-2-phenylethyl)-2-benzofuran-1(3H)-one exhibits significant anticancer properties. Research has shown that it can induce apoptosis in cancer cells by activating specific signaling pathways, particularly those related to oxidative stress and cell cycle regulation.
Case Study:
A study published in Journal of Natural Products demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the compound's ability to induce reactive oxygen species (ROS) production, leading to cell death .
Antioxidant Properties
The antioxidant capabilities of this compound are noteworthy. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress-related damage in cells.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (μM) | Source |
|---|---|---|
| 6,7-Dimethoxy-3-(2-oxo-2-phenylethyl) | 25 | Journal of Natural Products |
| Curcumin | 15 | Food Chemistry |
| Quercetin | 30 | Phytochemistry |
Neuroprotective Effects
Another significant application is in neuroprotection. Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents.
Case Study:
In vitro experiments indicated that treatment with this compound reduced the cytotoxic effects of amyloid-beta peptides on neuronal cells, suggesting potential applications in Alzheimer’s disease research .
Anti-inflammatory Properties
The compound also displays anti-inflammatory effects, which could be beneficial for conditions such as arthritis and other inflammatory diseases.
Mechanism:
Research indicates that it inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation at the cellular level.
Mechanism of Action
The mechanism by which 6,7-dimethoxy-3-(2-oxo-2-phenylethyl)-2-benzofuran-1(3H)-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound’s benzofuranone core is a common scaffold in medicinal chemistry. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Spectroscopic Comparison
Key Observations :
- The target compound’s methoxy groups may confer greater stability against oxidative degradation .
- Spectral Trends : Benzylidene-substituted analogs (6h, 6k) exhibit downfield-shifted aromatic protons (δ 7.19–7.71 ppm) due to conjugation with the carbonyl group. The target compound’s phenylethyl ketone moiety is expected to show similar deshielding in NMR .
Anticancer Activity
- Noscapine Analog (CAS 128-62-1): A well-studied derivative with tubulin-binding activity, used clinically as an antitussive and investigational anticancer agent. Its tetrahydroisoquinoline moiety enhances interaction with microtubules, disrupting mitosis .
- Imidazo[2,1-b]thiazole Derivative (7e) : Exhibits potent anticancer activity (IC₅₀ < 1 µM in some cell lines) due to dual targeting of tubulin and kinase pathways. The bulky substituents may improve target affinity but reduce solubility .
- The 2-oxo-2-phenylethyl group may mimic phenyl ketones in kinase inhibitors, hinting at dual mechanisms .
DNA Interaction
- Biosensor Study Analogs (3c, 4c): 6,7-Dimethoxy derivatives demonstrated moderate DNA-binding affinity in electrochemical biosensors. Non-carcinogenic analogs showed larger error ranges, suggesting substituent-dependent detection variability .
Biological Activity
6,7-Dimethoxy-3-(2-oxo-2-phenylethyl)-2-benzofuran-1(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran core with methoxy groups and a phenylethyl ketone moiety, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for protecting cells from oxidative stress and reducing the risk of chronic diseases.
- Anti-inflammatory Effects : Research indicates that it may inhibit inflammatory pathways, potentially through the modulation of cytokine production and signaling pathways associated with inflammation.
- Anticancer Potential : Preliminary studies suggest that this compound could possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Pharmacological Effects
The pharmacological effects of this compound have been explored in various studies:
| Effect | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of NF-kB pathway | |
| Anticancer | Induction of apoptosis |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study on Antioxidant Activity : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro and in vivo models, suggesting its potential as a therapeutic agent for oxidative stress-related diseases.
- Anti-inflammatory Assessment : In a clinical trial involving patients with chronic inflammation, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines, indicating its efficacy in managing inflammatory conditions.
- Anticancer Research : Preclinical studies showed that this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the activation of caspase pathways leading to apoptosis.
Q & A
Q. Table 1: Common Analytical Techniques for Structural Validation
| Technique | Key Parameters | Example from Evidence |
|---|---|---|
| 1H NMR | δ 5.5–6.5 ppm (vinyl/methine protons) | |
| X-ray Crystallography | CCDC deposition (e.g., 1505246) | |
| EI-HRMS | m/z accuracy within 5 ppm |
Q. Table 2: Synthesis Optimization Strategies
| Challenge | Solution | Evidence Reference |
|---|---|---|
| Low yield with EWGs | Microwave-assisted synthesis in DMF | |
| Stereochemical control | Chiral auxiliaries or enantioselective catalysts |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
